7-Hydroxy Coumarin |A-D-Glucuronide Methyl Ester

Overview

Description

7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester is a fascinating and multifunctional compound . It is a metabolite of 7-ethoxycoumarin and coumarin . This compound serves as a valuable tool in comprehending compound metabolism, unraveling compound-compound interactions, and discerning liver toxicity .

Synthesis Analysis

The synthesis of coumarin heterocycles, including 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester, has been a topic of interest for many organic and pharmaceutical chemists . The Pechmann condensation method is commonly used for the synthesis of coumarin derivatives . The influence of various Lewis acids on the reaction has been discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins have been explored .Molecular Structure Analysis

Umbelliferone, also known as 7-hydroxycoumarin, is a natural product of the coumarin family . It absorbs ultraviolet light strongly at several wavelengths . The molecular structure of 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester is highly intricate .Chemical Reactions Analysis

The reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one . Then, the reaction of this compound with various azoles led to a series of coumarin-derived azolyl ethanols .Physical And Chemical Properties Analysis

7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester is a yellowish-white crystalline solid . It has a slight solubility in hot water, but high solubility in ethanol .Scientific Research Applications

Antifungal and Antibacterial Agent

7-Hydroxy Coumarin derivatives: have shown promising results as antifungal and antibacterial agents. Novel derivatives synthesized via the Knoevenagel reaction exhibited enhanced in vitro activity against fungi like Candida albicans and Aspergillus niger, and bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . These findings suggest potential for developing new antimicrobial medications.

Cancer Research

Coumarins, including 7-Hydroxy Coumarin , have been reported to inhibit the proliferation of various human malignant cell lines in vitro. They have demonstrated activity against several types of animal tumors and are involved in clinical trials for prostate cancer, malignant melanoma, and metastatic renal cell carcinoma . This highlights their significance in oncology research.

Natural Fragrance and Flavoring

Due to its characteristic odor similar to vanilla beans, 7-Hydroxy Coumarin is significant in the fragrance industry. Its hydroxy position at 7 is crucial in biosynthesis, making it a valuable compound for natural fragrances and flavorings .

Fluorescent Labeling

Coumarins serve as natural fluorophores. They are essential in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection. The fluorescence of the coumarin core is influenced by structural features and conditions, which is a key area of research in fluorescence microscopy and related applications .

Pharmacological Applications

The diverse biological and therapeutic properties of coumarins make them suitable for treating various ailments, including metabolic and degenerative disorders. The pharmacological applications of 7-Hydroxy Coumarin are vast, ranging from anti-inflammatory to neuroprotective effects .

Synthetic Methodologies

The synthesis of 7-Hydroxy Coumarin involves both conventional and green methods. Researchers explore various synthetic strategies for the coumarin core, comparing the advantages and disadvantages of each method. This research is crucial for the development of more efficient and environmentally friendly synthetic routes .

Sunscreen Ingredient

7-Hydroxy Coumarin: , also known as Umbelliferone, absorbs ultraviolet light strongly at several wavelengths. It is used in sunscreens due to its UV-absorbing properties and potential antimutagenic effects .

Biosynthesis and Metabolic Pathways

The compound plays a role in the biosynthesis of natural products and metabolic pathways in plants. Understanding its role can lead to advancements in agricultural science and the development of new plant-derived compounds .

Mechanism of Action

Target of Action

The primary targets of 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester are enzymes such as phosphatases, β-galactosidases, and β-lactamases . These enzymes play a crucial role in various biological processes, including metabolism and signal transduction.

Mode of Action

This compound interacts with its targets by binding to the active sites of these enzymes. The addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound , which can be readily excreted from the body in urine .

Biochemical Pathways

The metabolic pathways of coumarin in the human body lead to the intermediate 7-hydroxy-coumarin and consequent glucuronidation in the intestine and liver . This process is catalyzed by specific enzymes known as UDP-glucuronosyltransferases .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its chemical structure and the presence of the glucuronic acid molecule. The glucuronidation process increases the water solubility of the compound, enhancing its bioavailability and facilitating its excretion from the body .

Result of Action

The molecular and cellular effects of the compound’s action are diverse. For instance, it has been found that the ester derivatives of 7-hydroxycoumarins increased the antimicrobial activity of 7-hydroxycoumarin . Moreover, 7-Hydroxy-coumarin derivatives have shown potential therapeutic effects in diabetes, cardiovascular diseases, hepatic and renal injury, having neuroprotective, anti-microbial, and anti-cancer activity in addition to beneficial effect in the management of rheumatoid arthritis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the fluorescence behavior of coumarins, including 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester, can be influenced by the microenvironment’s polarity and pH .

Safety and Hazards

Future Directions

Given the unique stability and the strong fluorescence of coumarin derivatives, they have important application value in fluorescent probes, dyes, and optical materials . Many of these compounds have become commonly used in clinical medicine or are being studied in proprietary medicinal research . Therefore, the future directions of 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester could involve further exploration of its potential applications in these areas.

properties

IUPAC Name |

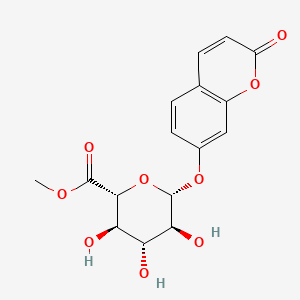

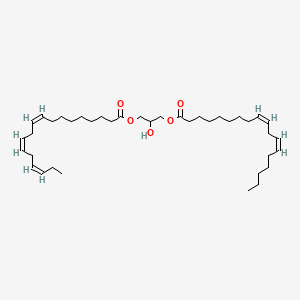

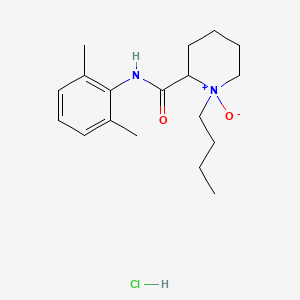

methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O9/c1-22-15(21)14-12(19)11(18)13(20)16(25-14)23-8-4-2-7-3-5-10(17)24-9(7)6-8/h2-6,11-14,16,18-20H,1H3/t11-,12-,13+,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCKRAQRRCQKMC-SSZWKKLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2=CC3=C(C=C2)C=CC(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OC2=CC3=C(C=C2)C=CC(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857747 | |

| Record name | Methyl 2-oxo-2H-1-benzopyran-7-yl beta-L-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy Coumarin |A-D-Glucuronide Methyl Ester | |

CAS RN |

1176514-11-6 | |

| Record name | Methyl 2-oxo-2H-1-benzopyran-7-yl beta-L-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)